![molecular formula C20H16N4O2S B2816315 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea CAS No. 941946-58-3](/img/no-structure.png)

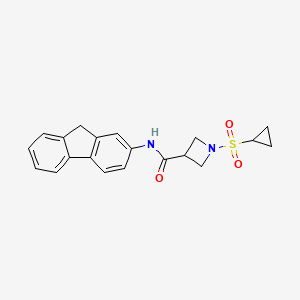

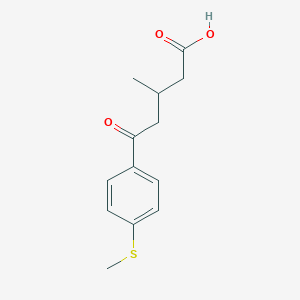

1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea” is a quinazolinone derivative . Quinazolinones are nitrogen-rich fused heterocyclic compounds known for their extensive biological activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives involves various methods and synthetic strategies . For instance, the synthesis of a similar triazoloquinazolinone derivative involved ring-opening, ring-closing, and substitution reactions .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be determined using techniques like X-ray diffraction analysis . The geometric data obtained from such analysis are often very close to the results calculated using density functional theory (DFT) for the optimized structure .Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be determined using various techniques. For instance, the crystal structure of a similar compound was found to have a triclinic space group .Applications De Recherche Scientifique

Synthesis and Biological Activity

Antiviral Applications

The compound has been included in the synthesis of various quinazolone derivatives with potential antiviral properties, particularly against HIV. The structures of these compounds were established through elemental analysis and spectral data, highlighting their potential in the field of antiviral drug development (Desai et al., 1996).

Antimicrobial Applications

A series of derivatives, including 1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides, were synthesized and showed promising antimicrobial activity. This indicates the compound’s relevance in developing antimicrobial agents (Alagarsamy et al., 2016).

Antibacterial and Antifungal Applications

The compound has been used to synthesize various derivatives that demonstrate significant antibacterial and antifungal activities. This broad-spectrum activity suggests its potential in treating or managing various microbial infections (El-Shenawy, 2017).

Anti-inflammatory and Analgesic Applications

Certain quinazolinone analogs, including derivatives of 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea, have been synthesized and shown to exhibit anti-inflammatory and analgesic activities. This makes them potential candidates for developing new anti-inflammatory and pain management medications (Rajput & Singhal, 2013).

Pharmacological and Chemical Applications

Synthesis of Diverse Chemical Structures

The compound serves as a precursor for synthesizing a wide range of heterocyclic systems, illustrating its versatility in pharmaceutical and chemical research (El-Azab et al., 2012).

Design and Synthesis of Novel Agents

Novel quinazoline derivatives have been designed and synthesized, displaying significant diuretic, antimicrobial, and antifungal activities. These findings highlight the compound’s utility in developing new therapeutic agents (Maarouf et al., 2004).

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea involves the condensation of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with phenyl isocyanate followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "phenyl isocyanate", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with phenyl isocyanate in the presence of a suitable solvent and catalyst to yield the intermediate 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]phenylurea.", "Step 2: Addition of N,N-dimethylformamide dimethyl acetal to the intermediate obtained in step 1 and subsequent heating to yield the intermediate 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea dimethyl acetal.", "Step 3: Hydrolysis of the intermediate obtained in step 2 using a suitable acid to remove the dimethyl acetal group and yield the final product 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea." ] } | |

Numéro CAS |

941946-58-3 |

Formule moléculaire |

C20H16N4O2S |

Poids moléculaire |

376.43 |

Nom IUPAC |

1-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea |

InChI |

InChI=1S/C20H16N4O2S/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |

Clé InChI |

MADQGKBPQJCTAV-PTGBLXJZSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2816232.png)

![(Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2816237.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2816240.png)

![N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2816241.png)

![N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2816244.png)

![5-(1,1-Dioxothian-3-yl)-2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3,5-dihydroxycyclohex-2-en-1-one](/img/structure/B2816251.png)